Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy-
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Overview
Description
Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form the desired dichlorophenyl intermediate. This intermediate is then reacted with benzyl alcohol derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to remove oxygen-containing groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,4-trichloro-: Another chlorinated benzene derivative with different substitution patterns.
Benzene, 1,2-dichloro-4-isocyanato-: A compound with similar chlorinated phenyl groups but different functional groups.
Uniqueness
Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
80844-00-4 |
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Molecular Formula |
C23H22Cl2O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1,2-dichloro-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C23H22Cl2O2/c1-23(2,18-11-12-21(24)22(25)14-18)16-26-15-17-7-6-10-20(13-17)27-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
WJUQMVUSEWHQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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